2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole
Description
The compound 2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole is a benzodiazole derivative featuring two key substituents:
- A 2-(4-methylphenoxy)ethylsulfanyl group at position 2, contributing hydrophobicity and steric bulk.
Its molecular formula is C₉H₁₇N₃OS, with a calculated molecular weight of 335.4 g/mol and an estimated logP of ~3.2, indicating moderate lipophilicity .
Properties
IUPAC Name |
2-[2-(4-methylphenoxy)ethylsulfanyl]-1-prop-2-ynylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-3-12-21-18-7-5-4-6-17(18)20-19(21)23-14-13-22-16-10-8-15(2)9-11-16/h1,4-11H,12-14H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLXGUFTRATBKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides .
Scientific Research Applications
2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved may vary depending on the application but often involve binding to active sites or altering protein conformation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Phenoxy Substituents
2-{[2-(3-Methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole ()
- Substituents: 3-methylphenoxyethylsulfanyl at position 2.
- Molecular Formula : C₁₆H₁₆N₂OS.
- Molecular Weight : 284.4 g/mol.
D011-5761 ()
- Substituents: 2-methylphenoxymethyl at position 2 and propargyl at position 1.
- Molecular Formula : C₁₈H₁₆N₂O.
- Molecular Weight : 276.3 g/mol.
- Key Difference : The methylene linker (vs. ethylsulfanyl) reduces flexibility and sulfur-mediated interactions, impacting solubility and reactivity.
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups: Nitro groups (e.g., MMV007557) reduce logP (0.85) due to increased polarity. Methylphenoxy groups enhance lipophilicity (~2.5–3.2), favoring membrane permeability.
Crystallographic and Computational Analysis
Biological Activity
The compound 2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole (CAS No. 920116-59-2) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The structure of the compound is characterized by the presence of a benzodiazole ring, a sulfanyl group, and a prop-2-yn-1-yl moiety. Its molecular formula is C₁₅H₁₅N₂OS, and it possesses unique substituents that may influence its biological interactions.
Antimicrobial Properties
Recent studies have indicated that compounds containing benzodiazole derivatives exhibit significant antimicrobial activity. For instance, research has shown that related compounds can inhibit the growth of various bacterial strains and fungi. The specific activity of this compound against pathogens such as Staphylococcus aureus and Escherichia coli has been noted, suggesting potential applications in treating infections .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways .
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes involved in disease processes. For example, it has been shown to inhibit certain kinases that are critical in cancer cell proliferation, thereby providing a potential therapeutic angle for targeting malignant cells .
Case Studies
A series of case studies have been conducted to assess the efficacy of this compound in various biological assays:
- Antimicrobial Assays :
- Cytotoxicity Studies :
- Mechanistic Studies :
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
